molecular formula C18H17ClFN3O4S B10800172 6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride

6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride

Cat. No.: B10800172
M. Wt: 425.9 g/mol
InChI Key: YNPLQSCXSPGFPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of KB-5246 involves several key steps. One method starts with the reaction of 2,3,4-trifluoroaniline with carbon disulfide and triethylamine to form a dithiocarbamate intermediate. This intermediate then undergoes cyclization with 1-acetoxy-3-chloro-2-propanone in ethyl acetate to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

KB-5246 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

KB-5246 has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . Its ability to inhibit bacterial DNA gyrase makes it a valuable tool in microbiology and infectious disease research.

Mechanism of Action

KB-5246 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase enzyme, KB-5246 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . This mechanism is similar to other quinolone antibiotics but with unique structural features that enhance its activity.

Properties

Molecular Formula

C18H17ClFN3O4S

Molecular Weight

425.9 g/mol

IUPAC Name

6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H16FN3O4S.ClH/c1-20-2-4-21(5-3-20)14-11(19)6-10-13-16(14)26-7-9-8-27-17(22(9)13)12(15(10)23)18(24)25;/h6,8H,2-5,7H2,1H3,(H,24,25);1H

InChI Key

YNPLQSCXSPGFPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCC5=CSC(=C(C3=O)C(=O)O)N54)F.Cl

Origin of Product

United States

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